

Comparative Guide: BPH-1358 vs. BPH-1358 Mesylate Biological Activity

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Compound of Interest

Compound Name: BPH-1358 free base

CAS No.: 5352-53-4

Cat. No.: B1667478

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Executive Summary

BPH-1358 (also known as NSC 50460) is a bis-amidine small molecule that acts as a dual inhibitor of Undecaprenyl Diphosphate Synthase (UPPS) and Farnesyl Diphosphate Synthase (FPPS).^{[1][2][3]} It exhibits potent bactericidal activity against Gram-positive pathogens, particularly methicillin-resistant *Staphylococcus aureus* (MRSA) and *Enterococcus faecalis*.

The primary distinction between the two forms lies in physicochemical properties—specifically solubility—which dictates their suitability for different experimental phases. While the Free Base is suitable for initial DMSO-based enzymatic screening, the Mesylate (Methanesulfonate) Salt is the critical form for cellular efficacy and in vivo pharmacokinetics due to its enhanced aqueous solubility and bioavailability.

Quick Comparison Table



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Mechanism of Action & Signaling Pathway

BPH-1358 targets the isoprenoid biosynthesis pathway, which is essential for bacterial cell wall synthesis.

- **FPPS Inhibition:** Blocks the synthesis of Farnesyl Diphosphate (FPP), a key precursor for quinones and bactoprenol.
- **UPPS Inhibition (Primary Mechanism):** Prevents the condensation of FPP with isopentenyl diphosphate (IPP) to form Undecaprenyl Diphosphate (UPP). UPP is the essential lipid carrier (bactoprenol) required to transport peptidoglycan precursors across the cell membrane.

Inhibition leads to the accumulation of intracellular precursors and cell wall collapse/lysis.

Pathway Visualization



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Figure 1: Dual inhibition pathway of BPH-1358 targeting FPPS and UPPS in bacterial isoprenoid synthesis.[1][4]

Biological Activity Analysis

Enzymatic Potency (In Vitro)

In cell-free enzymatic assays, BPH-1358 and BPH-1358 Mesylate are equipotent when corrected for molecular weight. The active moiety is the bis-amidine cation.

- Target: E. coli and S. aureus UPPS.[1][2]
- Performance:
 - IC50 (UPPS): ~110 nM.[1][4][5]
 - IC50 (FPPS): ~1.8 μ M (Human), ~2.0 μ M (S. aureus).[1]
- Experimental Note: When using the Free Base, it is mandatory to dissolve the compound in 100% DMSO before diluting into the aqueous reaction buffer to prevent microprecipitation, which causes false negatives. The Mesylate can often be dissolved directly in water or low-percentage DMSO buffers.

Antibacterial Efficacy (MIC & In Vivo)

This is where the Mesylate salt demonstrates superiority due to bioavailability.

- Minimum Inhibitory Concentration (MIC):
 - *S. aureus* (MRSA USA300): ~0.25 – 0.5 µg/mL.
 - *E. faecalis* (VRE): ~0.5 µg/mL.
- Efficacy Driver: The lipophilic nature of the Free Base allows it to penetrate bacterial membranes effectively, but its poor solubility limits the concentration achievable in biological fluids. The Mesylate salt improves the dissolution rate, ensuring the drug reaches the bacterial membrane at therapeutic concentrations.
- Animal Models: In murine intraperitoneal (IP) infection models (MRSA), BPH-1358 Mesylate (formulated) showed a 100% survival rate (20/20 mice) compared to controls, whereas the unformulated Free Base may struggle with absorption.

Experimental Protocols

Protocol A: UPPS Enzymatic Inhibition Assay (Malachite Green)

Use this protocol to verify the IC50 of your batch.

Reagents:

- Recombinant UPPS enzyme (e.g., *E. coli* or *S. aureus*).^[1]
- Substrates: FPP (Farnesyl diphosphate) and IPP (Isopentenyl diphosphate).
- Detection: Malachite Green Phosphate Detection Kit.
- Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂, 0.1% Triton X-100.

Workflow:

- Preparation:

- Free Base: Dissolve BPH-1358 in DMSO to 10 mM stock.
- Mesylate: Dissolve in dH₂O or DMSO to 10 mM stock.
- Dilution: Serial dilute compounds in the assay buffer (keep DMSO < 2% final).
- Incubation: Mix UPPS enzyme (20 nM final) with inhibitor for 10 min at 25°C.
- Reaction: Initiate by adding substrates (FPP 25 μM, IPP 200 μM). Incubate for 20 min at 25°C.
- Termination: Add Malachite Green reagent to quench the reaction and detect released inorganic phosphate (Pi).
- Read: Measure Absorbance at 620 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: MIC Determination (Broth Microdilution)

Critical step for comparing biological activity.

Workflow:

- Inoculum: Prepare *S. aureus* suspension at
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Compound Plate:
 - Add 2 μL of BPH-1358 (Free Base or Mesylate) serially diluted in DMSO to a 96-well plate.
 - Note: Ensure the Mesylate is corrected for salt weight (MW ~601.5 vs ~528.6 for free base).
- Culture Addition: Add 98 μL of bacterial suspension to each well.
- Incubation: 18–24 hours at 37°C.
- Readout: Visual turbidity or OD₆₀₀. The MIC is the lowest concentration with no visible growth.

Decision Matrix: Which Form to Use?

The choice between the free base and the mesylate salt should be dictated by the specific assay requirements.



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Figure 2: Selection guide for BPH-1358 forms based on experimental context.

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